molecular formula C12H10O2 B120660 4-Methyl-1-naphthoic acid CAS No. 4488-40-8

4-Methyl-1-naphthoic acid

Cat. No. B120660
CAS RN: 4488-40-8
M. Wt: 186.21 g/mol
InChI Key: SIVYRLBDAPKADZ-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthoic acid is a derivative of naphthoic acid . It is known for its antidote activity against urea and other herbicides .


Synthesis Analysis

4-Methyl-1-naphthoic acid can be used to synthesize several compounds. Some of these include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-naphthoic acid is C12H10O2 .


Chemical Reactions Analysis

4-Methyl-1-naphthoic acid can be used in the synthesis of several compounds. These include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .


Physical And Chemical Properties Analysis

4-Methyl-1-naphthoic acid has a molecular weight of 186.21 g/mol. It has a density of 1.2±0.1 g/cm³, a boiling point of 387.4±11.0 °C at 760 mmHg, and a flash point of 174.0±13.9 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Asymmetric Chromophore in Exciton-Coupled Circular Dichroism (ECCD)

4-Methyl-1-naphthoic acid derivatives, specifically 1-Naphthoic acid, have been utilized as a new type of asymmetric chromophore for exciton-coupled circular dichroism (ECCD). This application was novel and represented a breakthrough in the field of chiral analysis and molecular recognition, offering a new tool for induced chirality and improving analytical techniques for understanding molecular interactions (Schreder et al., 1996).

Innovative Ionic Liquid for Microextraction

4-Methyl-1-naphthoic acid derivatives have played a pivotal role in the synthesis of novel ionic liquids used for no-organic solvent microextraction, particularly in the extraction and determination of certain organic compounds in human fluids. This innovation not only improved the efficiency of the extraction process but also contributed to environmental sustainability by avoiding the use of traditional organic solvents (Wang et al., 2016).

Dipole Moment Analysis

Research on 4-Methyl-1-naphthoic acid and its derivatives has contributed to the understanding of dipole moments in substituted n-naphthoic acids and methyl 1-naphthoates. This work has been instrumental in analyzing the conformation of carboxyl groups and understanding rotational isomerism, which is crucial in fields like molecular electronics and material science (Fujita et al., 1967).

Histochemical Techniques

4-Methyl-1-naphthoic acid derivatives have been utilized in histochemical techniques for the demonstration of tissue oxidase. These techniques have been vital in various medical and biological research areas, allowing for better visualization and understanding of tissue components and their functionalities (Burstone, 1959).

Safety And Hazards

Safety data sheets indicate that 4-Methyl-1-naphthoic acid may cause skin and eye irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

4-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVYRLBDAPKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196329
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-naphthoic acid

CAS RN

4488-40-8
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-naphthoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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